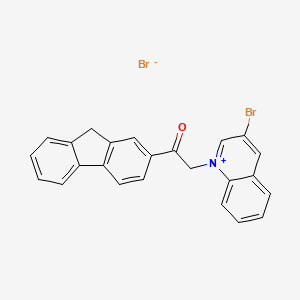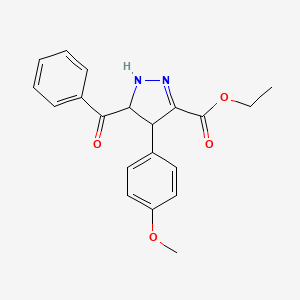![molecular formula C16H19NO5 B5069550 2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid is a complex organic molecule that possesses an indole core structure, substituted with various functional groups. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both ethoxycarbonyl and propanoic acid functional groups suggests it may play a role in chemical synthesis and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid can be achieved through multi-step organic reactions. The starting material typically involves an appropriately substituted indole derivative. One possible synthetic route involves the ethoxycarbonylation of a 1,2-dimethylindole followed by a hydroxylation at the 5-position. Subsequent attachment of a propanoic acid moiety through esterification and hydrolysis yields the final product. The reactions require specific catalysts, reagents, and controlled conditions such as temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would involve optimizing the laboratory synthesis protocol for larger batches. This includes scaling up the reactions, ensuring consistent quality control, and employing efficient purification techniques. Industrial methods might also explore more cost-effective and environmentally friendly reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid can undergo various chemical reactions, including but not limited to:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to a primary alcohol.
Substitution: Substituent groups on the indole core can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles (e.g., amines, thiols).
Major Products
The major products depend on the type of reaction undertaken. For instance, oxidation may yield carboxylic acids, while reduction could lead to primary alcohols. Substitution reactions may introduce various functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid has diverse applications across multiple disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it useful for studying reaction mechanisms and pathways.
Biology: Potentially used in the synthesis of biologically active compounds, which could be evaluated for pharmacological activities.
Medicine: Exploring its utility in drug development for conditions such as inflammation, cancer, and infectious diseases.
Industry: Could be utilized in the development of new materials with specific properties, like polymers or surfactants.
Wirkmechanismus
The mechanism by which 2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid exerts its effects depends on its application:
In drug development,: it could interact with specific enzymes or receptors, modulating their activity. The ethoxycarbonyl and propanoic acid groups might enable binding to active sites or altering enzyme activity through competitive inhibition or allosteric modulation.
In materials science,: its structure allows for multiple points of attachment, providing unique properties such as flexibility, stability, or reactivity when used as a monomer or additive.
Vergleich Mit ähnlichen Verbindungen
2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid can be compared to other indole derivatives:
Indole-3-acetic acid: A plant hormone with similar core structure but different functional groups, affecting its biological activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used for pain and inflammation.
Serotonin: A neurotransmitter derived from the indole structure, playing a crucial role in mood regulation.
The unique combination of functional groups in this compound offers distinct reactivity and potential applications compared to these compounds. Its versatility in synthetic chemistry and potential biological activities make it a valuable molecule for further research and development.
Eigenschaften
IUPAC Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-5-21-16(20)14-9(2)17(4)13-7-6-11(8-12(13)14)22-10(3)15(18)19/h6-8,10H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYFWDQSKWUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)
![5-(furan-2-yl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5069486.png)

![5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5069505.png)
![N-[(1-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5069507.png)
![3-(3-fluorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5069509.png)
![1'-(4-methoxy-2,5-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5069515.png)
![2-(5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5069522.png)

![6,7-dimethoxy-2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069547.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)
